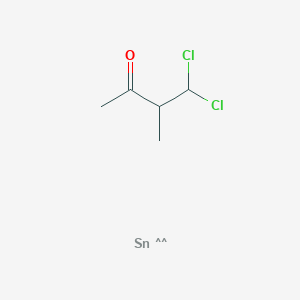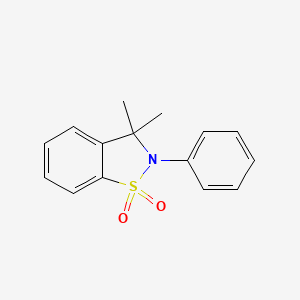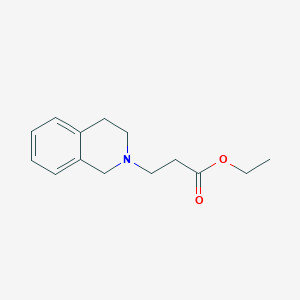
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide typically involves multi-step organic reactions. One common method starts with the synthesis of the carbazole core, followed by the introduction of the 3-methylbutyl group and the formamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can be compared with other carbazole derivatives, such as:
- N-(1-(9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(2-Methylpropyl)-9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(4-Methylpentyl)-9H-carbazol-3-yl)ethyl)formamide
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the 3-methylbutyl group, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
52916-28-6 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[1-[9-(3-methylbutyl)carbazol-3-yl]ethyl]formamide |
InChI |
InChI=1S/C20H24N2O/c1-14(2)10-11-22-19-7-5-4-6-17(19)18-12-16(8-9-20(18)22)15(3)21-13-23/h4-9,12-15H,10-11H2,1-3H3,(H,21,23) |
Clé InChI |
NUYSVIQWASSMGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


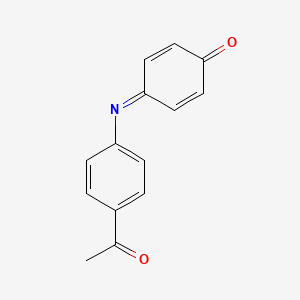
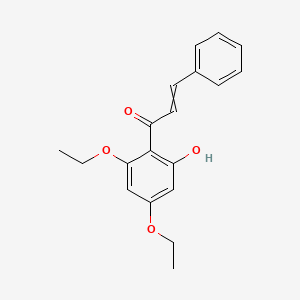
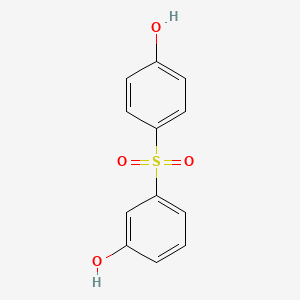

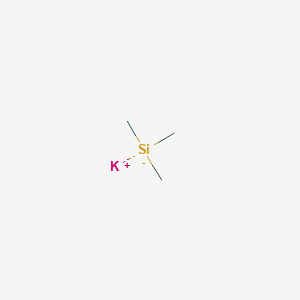
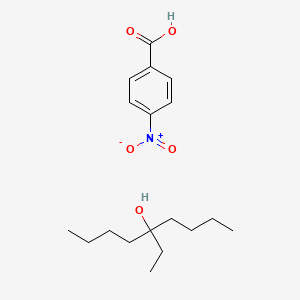
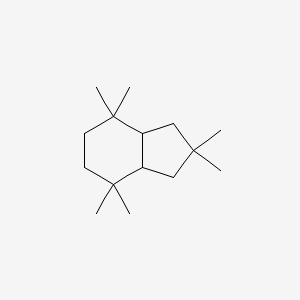
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

